molecular formula C12H9FN2O5S2 B15215074 N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride

N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride

Cat. No.: B15215074
M. Wt: 344.3 g/mol
InChI Key: LWCRVZBHOWSARG-UHFFFAOYSA-N
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Description

N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride is a chemical compound known for its unique structural properties and reactivity It features a sulfonyl fluoride group attached to a benzenesulfonimidoyl moiety, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base, followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzenesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • p-Toluenesulfonyl fluoride
  • 4-Methoxybenzenesulfonyl fluoride

Uniqueness

N-((4-Nitrophenyl)sulfonyl)benzenesulfonimidoyl fluoride is unique due to the presence of both a nitrophenyl group and a sulfonimidoyl fluoride moiety. This combination imparts distinct reactivity and potential for diverse applications compared to other sulfonyl fluoride compounds.

Properties

Molecular Formula

C12H9FN2O5S2

Molecular Weight

344.3 g/mol

IUPAC Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9FN2O5S2/c13-21(18,11-4-2-1-3-5-11)14-22(19,20)12-8-6-10(7-9-12)15(16)17/h1-9H

InChI Key

LWCRVZBHOWSARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])(=O)F

Origin of Product

United States

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